molecular formula C18H19NO3S B2447801 Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate CAS No. 1396883-22-9

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate

Cat. No. B2447801
CAS RN: 1396883-22-9
M. Wt: 329.41
InChI Key: CXAYYJIOGWXUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, also known as CTB, is a synthetic compound that has been gaining attention in the scientific community for its potential use in various research applications.

Mechanism of Action

The exact mechanism of action of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is not fully understood, but it is thought to act as an inhibitor of the protein kinase C (PKC) signaling pathway. PKC is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound may be able to modulate these processes and exert its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. In vivo, this compound has been shown to enhance the immune response to vaccines and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is its versatility as a tool compound in various research applications. This compound is also relatively easy to synthesize and has a high purity. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate research. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound in combination with other compounds to enhance its biological effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various research applications.

Synthesis Methods

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-nitrobenzoic acid with cyclopropylmethylamine, followed by the reduction of the resulting nitro compound to an amine. The amine is then reacted with 2-(thiophen-2-yl)ethyl isocyanate to yield the final product, this compound.

Scientific Research Applications

Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has been studied for its potential use as a tool compound in various research applications, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been used as a retrograde tracer to study the connectivity of neural circuits. In immunology, this compound has been shown to enhance the immune response to vaccines. In cancer research, this compound has been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

methyl 4-[cyclopropyl(2-thiophen-2-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-22-18(21)14-6-4-13(5-7-14)17(20)19(15-8-9-15)11-10-16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYYJIOGWXUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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